molecular formula C21H28BrFO2 B1603210 Haloprogesterone CAS No. 3538-57-6

Haloprogesterone

Cat. No.: B1603210
CAS No.: 3538-57-6
M. Wt: 411.3 g/mol
InChI Key: GCCIFDUTISMRTG-SCUQKFFVSA-N
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Chemical Reactions Analysis

Haloprogesterone undergoes various types of chemical reactions, including:

Scientific Research Applications

Haloprogesterone has several scientific research applications, including:

Mechanism of Action

Haloprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of the immune response .

Comparison with Similar Compounds

Haloprogesterone is structurally similar to other progestins derived from progesterone, such as medrogestone and medroxyprogesterone acetate . its unique halogenation pattern (fluorine and bromine atoms) distinguishes it from these compounds. This unique structure may contribute to differences in its pharmacological properties and therapeutic applications .

Similar Compounds

Properties

CAS No.

3538-57-6

Molecular Formula

C21H28BrFO2

Molecular Weight

411.3 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-bromo-6-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28BrFO2/c1-12(24)21(22)9-6-16-14-11-18(23)17-10-13(25)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1

InChI Key

GCCIFDUTISMRTG-SCUQKFFVSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C)Br

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br

3538-57-6

Origin of Product

United States

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